
2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C28H29N3O6 and its molecular weight is 503.555. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity
A novel series of quinazolinone analogues, including those with trimethoxyphenyl moieties, demonstrated broad-spectrum antitumor activity against various cancer cell lines, including CNS, renal, breast, and leukemia cell lines. These compounds showed significant potency, in some cases outperforming the positive control, 5-fluorouracil, indicating their potential as anticancer agents. Molecular docking studies further supported their mechanism of action, suggesting inhibition of key kinases involved in tumor growth (Ibrahim A. Al-Suwaidan et al., 2016) source.
Antimicrobial and Anticancer Activities
Quinazolin-3(4H)-yl)acetamide derivatives were synthesized and evaluated for both antimicrobial and anticancer activities. These compounds displayed significant activity against various microbes and showed promising anticancer activity, particularly against specific cancer cell lines. Molecular docking studies were used to predict the compounds' interactions with biological targets, providing insight into their potential mechanisms of action (S. Mehta et al., 2019) source.
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro. This compound reduced viral load and increased survival rates in mice infected with Japanese encephalitis virus, suggesting its potential for treating viral encephalitis (Joydeep Ghosh et al., 2008) source.
Analgesic and Anti-inflammatory Activities
Quinazolinyl acetamides were synthesized and evaluated for their analgesic and anti-inflammatory activities. One compound, in particular, showed potent activity in these areas, with a lower ulcerogenic potential compared to aspirin, indicating its potential as a safer analgesic and anti-inflammatory agent (V. Alagarsamy et al., 2015) source.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3,4,5-trimethoxyaniline with ethyl acetoacetate to form 2-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-4-one. This intermediate is then reacted with phthalic anhydride to form 2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide, which is then reacted with 4-isopropylaniline to form the final product, 2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide.", "Starting Materials": [ "3,4,5-trimethoxyaniline", "ethyl acetoacetate", "phthalic anhydride", "4-isopropylaniline" ], "Reaction": [ "Step 1: Condensation of 3,4,5-trimethoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-4-one.", "Step 2: Reaction of 2-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-4-one with phthalic anhydride in the presence of a catalyst such as p-toluenesulfonic acid to form 2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide.", "Step 3: Reaction of 2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide with 4-isopropylaniline in the presence of a base such as potassium carbonate to form the final product, 2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide." ] } | |
CAS番号 |
899900-56-2 |
製品名 |
2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide |
分子式 |
C28H29N3O6 |
分子量 |
503.555 |
IUPAC名 |
2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C28H29N3O6/c1-17(2)18-10-12-19(13-11-18)29-25(32)16-30-22-9-7-6-8-21(22)27(33)31(28(30)34)20-14-23(35-3)26(37-5)24(15-20)36-4/h6-15,17H,16H2,1-5H3,(H,29,32) |
InChIキー |
XZTKXPPHNMEJNR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C(=C4)OC)OC)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide](/img/structure/B2972601.png)
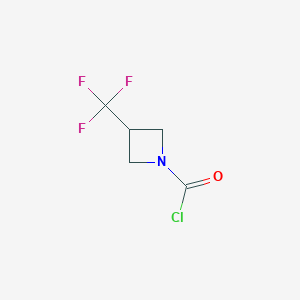
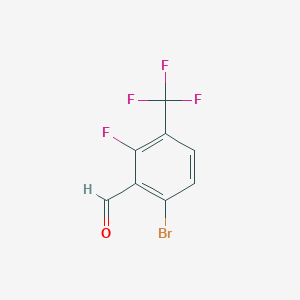

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2972610.png)
![N-[2-(Cyclopropylmethyl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2972612.png)

![1-[(4-fluorophenyl)carbonyl]-1H-indole-5-carbonitrile](/img/structure/B2972615.png)
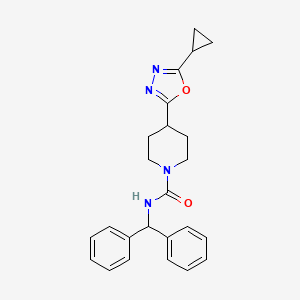
![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2972619.png)
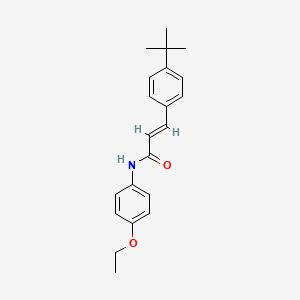
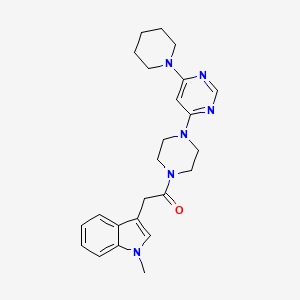
![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-6-fluorobenzamide](/img/structure/B2972623.png)
